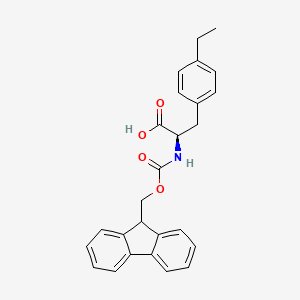

4-Ethyl-N-Fmoc-D-phenylalanine

Description

Significance of Unnatural Amino Acids as Advanced Building Blocks in Chemical Biology and Medicinal Chemistry Research

Unnatural amino acids (UAAs), also known as non-proteinogenic or non-canonical amino acids, are amino acids not found among the 20 genetically coded in living organisms. sigmaaldrich.comaablocks.com Their significance in chemical biology and medicinal chemistry stems from their ability to introduce novel chemical and physical properties into peptides and proteins. bldpharm.comresearchgate.net The incorporation of UAAs can enhance the stability, selectivity, and bioactivity of molecules, making them invaluable tools in drug discovery. bldpharm.comsioc-journal.cn

In medicinal chemistry, UAAs are employed as chiral building blocks and molecular scaffolds for creating combinatorial libraries to screen for new drug candidates. ambeed.com By modifying the side chains, backbone, or functional groups of natural amino acids, researchers can design peptides with improved pharmacokinetic profiles, such as resistance to enzymatic degradation, which is a common limitation of natural peptide drugs. aablocks.combldpharm.com This enhanced stability can lead to better bioavailability and therapeutic potential. aablocks.comsioc-journal.cn Furthermore, the structural diversity offered by UAAs allows for the fine-tuning of a molecule's conformation and binding affinity to its target, which is crucial for developing highly specific and potent therapeutics. bldpharm.commedchemexpress.com

The applications of UAAs extend to protein engineering, where they are used to create proteins with new functions, enhanced stability, or to serve as probes for studying protein structure and interactions. sigmaaldrich.comanaspec.com For instance, the introduction of photo-cross-linking or fluorescent UAAs enables the study of protein-protein and protein-nucleic acid interactions. anaspec.com

Fundamental Role of the Fluorenylmethoxycarbonyl (Fmoc) Protecting Group in Modern Amino Acid and Peptide Synthesis Methodologies

The synthesis of peptides requires the sequential addition of amino acids, a process that necessitates the temporary protection of the α-amino group of the incoming amino acid to prevent unwanted side reactions. The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile amine protecting group that has become a cornerstone of modern peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). bldpharm.comchemicalbook.com

The fundamental role of the Fmoc group lies in its unique cleavage condition. It is stable to acidic conditions but can be readily removed by a mild base, typically a solution of piperidine (B6355638) in an organic solvent like N,N-dimethylformamide (DMF). bldpharm.combldpharm.com This orthogonality is a key advantage, as it allows for the use of acid-labile protecting groups for the amino acid side chains, which remain intact during the Fmoc removal steps. nih.govnih.gov This orthogonal protection scheme prevents premature deprotection of side chains during the synthesis. nih.gov

The Fmoc group's properties make it highly suitable for SPPS, where the growing peptide chain is anchored to a solid resin support. chemicalbook.com The mild conditions required for Fmoc removal are compatible with a wide range of sensitive amino acids and post-translational modifications, such as phosphorylation and glycosylation, which might be unstable under the harsh acidic conditions used with other protecting groups like the tert-butyloxycarbonyl (Boc) group. nih.govnih.gov

Historical Development and Contemporary Evolution of Fmoc-Based Synthetic Strategies

The fluorenylmethoxycarbonyl (Fmoc) protecting group was first introduced by Louis A. Carpino and Grace Y. Han in 1970 as a base-labile alternative for amine protection. glpbio.comchemicalbook.com Initially developed for solution-phase synthesis, its true potential was realized with its adaptation to solid-phase peptide synthesis (SPPS) in the late 1970s. chemicalbook.comsemanticscholar.org This marked a significant milestone in the history of peptide synthesis, which had been developing for over a century with continuous improvements in protecting group chemistry. acs.org

The adoption of the Fmoc/tBu (tert-butyl for side-chain protection) strategy offered a milder and more versatile alternative to the previously dominant Boc/Bzl (benzyloxycarbonyl for side-chain protection) chemistry, which required the use of strong, corrosive acids like hydrogen fluoride (B91410) (HF) for the final cleavage from the resin. nih.govsemanticscholar.org The milder conditions of the Fmoc strategy made peptide synthesis more accessible, especially for non-chemists, and facilitated the automation of the process. nih.govnih.gov By the early 1990s, a significant shift towards Fmoc chemistry was observed in peptide synthesis laboratories. semanticscholar.org

Contemporary evolution of Fmoc-based strategies has focused on improving the efficiency and quality of peptide synthesis. This includes the development of new resins, coupling reagents, and greener solvents to reduce the environmental impact of the process. nih.gov The high quality and availability of Fmoc-protected amino acids at a lower cost, driven by the production of therapeutic peptides, have further solidified the dominance of Fmoc SPPS in both academic research and industrial settings. nih.gov Today, Fmoc chemistry enables the rapid and efficient synthesis of complex and long peptides, making it an invaluable tool in the post-genomic era. chemicalbook.com

Overview of 4-Ethyl-N-Fmoc-D-phenylalanine as a Key Stereochemically Defined Unnatural Amino Acid Derivative

This compound is a synthetic, stereochemically defined unnatural amino acid derivative. As an N-Fmoc protected D-amino acid, it serves as a specialized building block for incorporation into peptide chains during solid-phase peptide synthesis. The "D" configuration indicates that it is the enantiomer of the naturally occurring L-phenylalanine, a modification that can confer resistance to enzymatic degradation by proteases.

The ethyl group at the fourth position of the phenyl ring is a key structural feature. This modification introduces hydrophobicity and steric bulk to the side chain, which can be used to probe or modulate the binding interactions of a peptide with its biological target. The precise positioning of the ethyl group allows for specific structure-activity relationship (SAR) studies in drug discovery and peptide engineering.

While detailed research findings specifically on this compound are not extensively published, its utility can be inferred from the broader applications of other 4-substituted and D-configured phenylalanine analogs in peptide science. These derivatives are often employed to create peptides with enhanced stability and altered receptor-binding profiles.

Below is a table summarizing the key properties of this compound.

| Property | Value | Source |

| CAS Number | 953030-54-1 | ambeed.com |

| Molecular Formula | C26H25NO4 | Inferred from structure |

| Molecular Weight | 415.48 g/mol | Inferred from structure |

The synthesis of this compound generally involves the preparation of 4-ethyl-D-phenylalanine, followed by the protection of its amino group with an Fmoc reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl), under basic conditions.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-(4-ethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO4/c1-2-17-11-13-18(14-12-17)15-24(25(28)29)27-26(30)31-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-14,23-24H,2,15-16H2,1H3,(H,27,30)(H,28,29)/t24-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMPZEBLFFWXVTL-XMMPIXPASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Derivatization and Analog Design Incorporating 4 Ethyl N Fmoc D Phenylalanine

Principles for Rational Design of Peptides and Proteins with Modulated Properties via Unnatural Amino Acid Incorporation

The rational design of peptides and proteins involves the deliberate modification of their amino acid sequence to achieve desired functional outcomes. The incorporation of unnatural amino acids is a cornerstone of this approach, offering chemical diversity beyond the 20 canonical amino acids. nih.govnih.gov This strategy allows for the fine-tuning of various molecular properties.

Key Principles:

Enhanced Stability: Natural peptides are often susceptible to rapid degradation by proteases. Incorporating UAAs, particularly D-amino acids like 4-Ethyl-N-Fmoc-D-phenylalanine, can significantly enhance proteolytic resistance, thereby increasing the in vivo half-life of peptide-based therapeutics. asm.org

Modulation of Physicochemical Properties: UAAs can introduce novel side chains with distinct chemical and structural features. nih.gov The 4-ethyl group of this compound, for instance, increases the hydrophobicity and steric bulk of the side chain compared to natural phenylalanine. This modification can influence peptide folding, aggregation, and interaction with hydrophobic binding pockets on target proteins.

Conformational Constraint: The introduction of sterically demanding UAAs can impose specific conformational constraints on the peptide backbone. This can lock the peptide into a bioactive conformation, leading to higher binding affinity and selectivity for its target.

Probing Structure-Activity Relationships (SAR): Systematically replacing natural amino acids with a series of UAAs provides a powerful method for probing SAR. nih.gov By observing how specific modifications, such as the addition of an ethyl group, affect biological activity, researchers can map the critical interactions between a peptide and its receptor.

The incorporation of this compound exemplifies these principles by introducing a non-native D-amino acid with altered steric and electronic properties, enabling the rational design of peptides with improved stability and tailored functions.

Table 1: Impact of Unnatural Amino Acid Incorporation on Peptide Properties

| Property | Rationale for UAA Incorporation | Example Feature of this compound |

|---|---|---|

| Proteolytic Stability | Introduction of non-natural linkages or stereochemistry (D-amino acids) that are not recognized by proteases. asm.org | D-configuration hinders enzymatic cleavage. |

| Binding Affinity | Introduction of novel side chains that can form additional favorable interactions (e.g., hydrophobic, van der Waals) with the target receptor. | The 4-ethyl group provides increased hydrophobicity for interaction with nonpolar binding sites. |

| Conformation | Use of bulky or cyclic side chains to restrict backbone flexibility and favor a specific secondary structure (e.g., β-turn, helix). | The steric bulk of the ethylphenyl group can induce specific torsional angles in the peptide backbone. |

| Pharmacokinetics | Modification of properties like solubility and membrane permeability to improve absorption, distribution, metabolism, and excretion (ADME) profiles. | Increased lipophilicity from the ethyl group can influence membrane interactions and distribution. |

Synthesis of Peptidomimetics and Conformationally Restricted Analogues Utilizing this compound as a Stereochemical Probe

Peptidomimetics are molecules that mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced stability and oral bioavailability. nih.gov The synthesis of peptidomimetics often involves replacing peptide bonds or incorporating UAAs to enforce specific three-dimensional structures. nih.govsigmaaldrich.com

This compound is a valuable tool in this context, acting as a stereochemical probe to systematically investigate and control peptide conformation. Its incorporation can drastically alter the local and global structure of a peptide chain.

Key Applications:

Inducing Turns and Constraining Loops: The D-amino acid configuration inherently favors different backbone dihedral angles (phi, psi) compared to its L-counterpart. When placed strategically within a peptide sequence, it can induce the formation of β-turns or other non-natural secondary structures. The bulky 4-ethylphenyl side chain further restricts the available conformational space, providing a higher degree of structural definition.

Probing Receptor Binding Pockets: By synthesizing a series of peptide analogues where a natural amino acid is replaced by this compound, researchers can probe the steric and hydrophobic tolerance of a receptor's binding pocket. A significant change in binding affinity upon substitution indicates that the original side chain's size, shape, or stereochemistry is critical for recognition.

Improving Metabolic Stability: Peptidomimetic modifications, including the use of D-amino acids, are a primary strategy to prevent cleavage by proteases, which are highly specific for L-amino acid substrates. nih.gov

The synthesis of these analogues is typically accomplished via solid-phase peptide synthesis (SPPS) using the Fmoc (9-fluorenylmethoxycarbonyl) protection strategy. This compound is added as a building block in the same manner as standard proteinogenic amino acids, allowing for its precise placement within a peptide sequence. nih.gov

Research into Modified Peptides for Investigating Biological Signal Transduction Pathways (e.g., Phosphorylation Mimics, Post-Translational Modifications)

Signal transduction pathways are governed by a complex network of protein interactions, many of which are regulated by post-translational modifications (PTMs) like phosphorylation. The phosphorylation of serine, threonine, and tyrosine residues is a key switching mechanism in cellular signaling. Studying these transient events can be challenging due to the lability of the phosphate group, which is readily cleaved by phosphatases.

To overcome this, researchers use non-hydrolyzable mimics of phosphorylated amino acids. iris-biotech.de While this compound is not a direct phosphorylation mimic, the phenylalanine scaffold is a common platform for designing such mimics. By replacing the ethyl group at the 4-position with a phosphonate-containing moiety, stable analogues of phosphotyrosine (pTyr) can be created.

Examples of Phenylalanine-Based Phosphorylation Mimics:

4-(Phosphonomethyl)-phenylalanine (Pmp): This UAA contains a C-P bond instead of the O-P bond found in phosphotyrosine, rendering it resistant to phosphatase activity. iris-biotech.de

4-(Phosphonodifluoromethyl)-phenylalanine (F₂Pmp): The addition of fluorine atoms can modulate the pKa of the phosphonate group, making it a closer electronic mimic of the natural phosphate group. nih.govacs.org

The synthesis of peptides containing these mimics allows for the investigation of protein-protein interactions that are dependent on phosphorylation. For example, a peptide containing F₂Pmp can be used as a stable ligand to study or inhibit SH2 domain-containing proteins, which specifically recognize pTyr residues. nih.gov

Although 4-Ethyl-D-phenylalanine does not mimic phosphorylation, its use in SAR studies alongside phosphonate-containing analogues helps to dissect the relative importance of steric bulk versus the negative charge of the phosphate group in mediating protein interactions.

Table 2: Comparison of 4-Substituted Phenylalanine Analogs in Signal Transduction Research

| Analog | Chemical Structure of Side Chain | Role in Research |

|---|---|---|

| Tyrosine | -CH₂-(p-OH-Ph) | Natural precursor to phosphotyrosine. |

| Phosphotyrosine (pTyr) | -CH₂-(p-OPO₃²⁻-Ph) | The natural, phosphatase-labile signaling residue. |

| 4-Ethyl-phenylalanine | -CH₂-(p-Et-Ph) | Steric/hydrophobic control; used to probe the shape and non-polar character of binding pockets. |

| 4-(Phosphonomethyl)-phenylalanine (Pmp) | -CH₂-(p-CH₂PO₃²⁻-Ph) | Non-hydrolyzable phosphotyrosine mimic for studying pTyr-dependent interactions. iris-biotech.de |

| 4-(Phosphonodifluoromethyl)-phenylalanine (F₂Pmp) | -CH₂-(p-CF₂PO₃²⁻-Ph) | Second-generation non-hydrolyzable mimic with electronic properties closer to natural pTyr. nih.gov |

Applications of 4 Ethyl N Fmoc D Phenylalanine in Advanced Peptide and Protein Chemistry Research

Solid-Phase Peptide Synthesis (SPPS) Incorporating 4-Ethyl-N-Fmoc-D-phenylalanine

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of synthetic peptide chemistry, enabling the construction of peptide chains on a solid resin support. nih.govnih.gov The incorporation of a sterically hindered and hydrophobic residue like this compound into a growing peptide chain requires careful optimization of standard SPPS protocols.

Compatibility with Automated Peptide Synthesizers and Parallel Synthesis Methodologies

Modern peptide synthesis heavily relies on automation to increase throughput and ensure reproducibility. beilstein-journals.org Automated synthesizers are programmed for standard Fmoc/t-Bu chemistry, which involves repeated cycles of deprotection and coupling. beilstein-journals.orgresearchgate.net The Fmoc group's mild base-lability makes it highly compatible with automation. nih.govresearchgate.net

The introduction of a bulky, non-canonical amino acid like this compound is generally compatible with automated platforms, provided that adjustments are made to the standard protocols. beilstein-journals.org Due to its steric hindrance, longer coupling times or the use of microwave-assisted synthesizers may be necessary to ensure complete incorporation. researchgate.net Microwave energy can accelerate the coupling reaction, overcoming the steric barrier and reducing the risk of incomplete synthesis. researchgate.net

Parallel synthesis methodologies, which produce large libraries of peptides simultaneously, also benefit from the modularity of Fmoc-SPPS. researchgate.net When incorporating this compound in a parallel format, it is crucial to establish robust coupling conditions that are universally effective across multiple sequences to ensure the uniform quality of the peptide library.

Optimization of Coupling Efficiencies and Minimization of Epimerization during Peptide Elongation

Achieving high coupling efficiency is critical for the success of SPPS. americanpeptidesociety.org For sterically hindered amino acids like this compound, conventional coupling reagents may be insufficient. researchgate.net More potent activating reagents are often required to drive the reaction to completion.

A significant challenge during the coupling of any amino acid is the risk of epimerization (racemization at the α-carbon), which can lead to diastereomeric impurities. americanpeptidesociety.orgnih.gov This is particularly relevant when coupling to or with a D-amino acid. The choice of coupling reagent and additives is paramount to suppress this side reaction. nih.gov

Interactive Data Table: Comparison of Coupling Reagents for Hindered Amino Acids

| Coupling Reagent | Additive | Base | Key Advantages | Potential Issues |

|---|---|---|---|---|

| DIC (Diisopropylcarbodiimide) | OxymaPure | Collidine/Lutidine | Low cost, reduced allergenicity compared to HOBt-based reagents. | Can be slower for hindered residues. |

| HBTU/HATU | --- | DIPEA/NMM | High efficiency, fast reaction times. americanpeptidesociety.org | Higher risk of epimerization, especially with HATU in the presence of a strong base. nih.gov |

| COMU | --- | DIPEA/Lutidine | High efficiency comparable to HATU, safer (non-explosive byproducts). bachem.com | Higher cost. |

This table summarizes general findings for sterically hindered amino acids. Specific performance may vary depending on the exact peptide sequence and synthesis conditions.

To minimize epimerization, the use of additives like OxymaPure is recommended, and the choice of a non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,4,6-collidine is crucial. americanpeptidesociety.org Conducting the coupling reaction at lower temperatures can also help suppress this side reaction. u-tokyo.ac.jp

Challenges and Strategies for the Synthesis of Long and Complex Peptide Sequences

Synthesizing long peptides, especially those containing multiple hydrophobic residues, presents significant challenges, primarily due to peptide aggregation on the solid support. nih.govmblintl.com The incorporation of this compound, with its hydrophobic nature, can exacerbate this issue. Aggregation can hinder reagent access to the growing peptide chain, leading to incomplete deprotection and coupling steps, resulting in truncated or deletion sequences. americanpeptidesociety.orgmblintl.com

Several strategies have been developed to mitigate these "difficult sequences": nih.gov

Chaotropic Agents: Adding salts like LiCl to the reaction mixture can disrupt secondary structures and improve solvation.

High-Temperature Synthesis: Performing the synthesis at elevated temperatures (e.g., 60-90°C), often with microwave assistance, can prevent aggregation.

Solvent Choice: Using solvents with higher polarity and hydrogen-bond-disrupting capabilities, such as N-methyl-2-pyrrolidone (NMP) or a mixture of dimethylformamide (DMF) and dichloromethane (B109758) (DCM), can be beneficial. nih.gov

Pseudoproline Dipeptides: Incorporating specialized dipeptide units can introduce a "kink" in the peptide backbone, disrupting the formation of β-sheet structures that lead to aggregation.

Chemical Protein Synthesis and Site-Specific Protein Engineering Applications

Beyond peptides, this compound can be used in the total chemical synthesis of small proteins or large protein domains. The primary method for assembling large peptide fragments into a full-length protein is Native Chemical Ligation (NCL). nih.gov NCL allows for the chemoselective joining of two unprotected peptide segments, one with a C-terminal thioester and the other with an N-terminal cysteine.

While standard NCL occurs at cysteine residues, methods have been developed to perform ligation at other amino acids, including phenylalanine, through the use of β-mercapto-phenylalanine derivatives. acs.org This enables the construction of complex proteins with precisely placed modifications.

Furthermore, site-specific incorporation of unnatural amino acids like 4-ethyl-D-phenylalanine into proteins can be achieved using cell-free translation systems. nih.govnih.gov By engineering specific codons and corresponding tRNA molecules, researchers can direct the ribosomal machinery to incorporate non-canonical amino acids at desired positions, creating proteins with novel functions or probes for structural analysis. nih.govh1.co The ethyl group can serve as a unique biophysical probe or create specific interactions within a protein's structure.

Research into Peptide-Based Biomaterials and Self-Assembly Processes (e.g., Hydrogels)

Fmoc-protected amino acids, particularly those with aromatic side chains like phenylalanine derivatives, are known to self-assemble into nanostructured hydrogels. manchester.ac.ukproquest.com This self-assembly is driven by a combination of hydrogen bonding between the peptide backbones and π-π stacking interactions involving both the Fmoc groups and the aromatic side chains. manchester.ac.ukresearchgate.net

The incorporation of an ethyl group on the phenyl ring of D-phenylalanine is expected to influence these self-assembly properties. The increased hydrophobicity and altered geometry of the side chain can modulate the packing of the molecules, affecting the mechanical properties (e.g., stiffness) and fibrillar structure of the resulting hydrogel. proquest.com These materials are of great interest for applications in tissue engineering, 3D cell culture, and controlled drug release, as their properties can be tuned at the molecular level. nih.gov Research on various Fmoc-phenylalanine derivatives has shown that modifications to the phenyl ring can significantly alter the rate of gel formation and the final rheological properties of the material. proquest.com

Development of Enzyme Inhibitors and Receptor Ligands for Pharmacological Research through Incorporation of this compound

The unique structural features of 4-Ethyl-D-phenylalanine make it an attractive component for designing pharmacologically active peptides.

D-Configuration: The use of a D-amino acid provides inherent resistance to degradation by proteases and peptidases in the body, which typically recognize L-amino acids. This increases the in vivo half-life and bioavailability of the peptide therapeutic.

Ethyl Group: The ethyl substituent provides a specific hydrophobic interaction point. This can be exploited to enhance the binding affinity and selectivity of a peptide for its target enzyme or receptor. nih.gov By systematically exploring the "chemical space" around a native binding pocket with such modifications, researchers can develop more potent and selective inhibitors or ligands.

For example, in the development of opioid receptor ligands, modifications to the phenylalanine residue of enkephalin analogues have been shown to be critical for modulating binding affinity and selectivity for μ and δ receptors. nih.gov Similarly, D-phenylalanine itself has been investigated for its potential role as an inhibitor of enkephalin-degrading enzymes. nih.gov Incorporating 4-Ethyl-D-phenylalanine into peptide libraries allows for the screening of compounds with potentially enhanced activity against a wide range of therapeutic targets, from G protein-coupled receptors to enzymes involved in metabolic pathways. drug-dev.comgenome.jp

Spectroscopic and Analytical Methodologies for Research on 4 Ethyl N Fmoc D Phenylalanine and Its Conjugates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation of the Compound and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 4-Ethyl-N-Fmoc-D-phenylalanine. springernature.comd-nb.info It provides detailed information about the carbon-hydrogen framework by analyzing the magnetic properties of atomic nuclei.

One-dimensional (1D) NMR techniques, such as ¹H NMR and ¹³C NMR, are fundamental for initial characterization.

¹H NMR spectroscopy identifies the different types of protons in the molecule and their chemical environments. For this compound, the spectrum would display characteristic signals for the aromatic protons of the fluorenyl (Fmoc) group, the ethyl-substituted phenyl ring, and the aliphatic protons of the ethyl group and the amino acid backbone. chemicalbook.comhmdb.ca

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. illinois.edu Each unique carbon atom in the structure, from the ethyl group to the carbonyl carbons and the distinct aromatic carbons of the Fmoc and phenylalanine moieties, would correspond to a specific signal in the spectrum. nih.gov

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between atoms. hmdb.ca COSY reveals proton-proton coupling networks, helping to assign protons within the ethyl and phenylalanine fragments, while HSQC correlates directly bonded proton and carbon atoms, confirming the assignment of the carbon skeleton. These combined techniques allow for a complete and detailed assignment of the molecule's covalent structure.

| Fragment | Atoms | Technique | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|---|

| Fmoc Group | Aromatic Protons | ¹H NMR | 7.2 - 7.9 | Multiple signals corresponding to the fluorenyl ring system. |

| Aromatic & Methylene Carbons | ¹³C NMR | ~47 (CH), ~67 (CH₂), 120-145 (Aromatic) | Distinct signals for the aliphatic and aromatic carbons. | |

| Ethylphenyl Group | Aromatic & Ethyl Protons | ¹H NMR | ~7.1 (Aromatic), ~2.6 (CH₂), ~1.2 (CH₃) | Aromatic protons show an AA'BB' system; ethyl protons show a quartet and a triplet. |

| Aromatic & Ethyl Carbons | ¹³C NMR | 128-145 (Aromatic), ~28 (CH₂), ~15 (CH₃) | Signals for substituted and unsubstituted aromatic carbons will differ. | |

| D-phenylalanine Backbone | α-H, β-CH₂ Protons | ¹H NMR | ~4.5 (α-H), ~3.1 (β-CH₂) | Chemical shifts are influenced by the Fmoc protecting group. |

| α-C, β-C, C=O Carbons | ¹³C NMR | ~55 (α-C), ~37 (β-C), ~175 (C=O) | The carbonyl carbon of the carboxylic acid appears far downfield. |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment, Reaction Monitoring, and Analytical Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Fmoc-protected amino acids. nih.govgoogle.com It is routinely used to assess the purity of this compound, monitor the progress of coupling reactions during peptide synthesis, and separate the final product from impurities and unreacted starting materials. ajpamc.com

Reversed-phase HPLC (RP-HPLC) is the most common mode used for these compounds. The stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent system, typically a mixture of water and an organic solvent like acetonitrile, often with an acid modifier such as trifluoroacetic acid (TFA). google.comspkx.net.cn The high hydrophobicity of the Fmoc group ensures strong retention on the column, allowing for excellent separation from more polar impurities. By establishing a validated HPLC method, purity levels can be accurately quantified, often required to be ≥98% or ≥99% for use in peptide synthesis. sigmaaldrich.comsigmaaldrich.com Furthermore, HPLC is crucial for determining the enantiomeric purity of the amino acid derivative, ensuring that the desired stereochemistry is maintained. sigmaaldrich.com

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Separates compounds based on hydrophobicity. |

| Mobile Phase A | 0.1% TFA in Water | Polar component of the solvent system. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic component for eluting hydrophobic compounds. |

| Elution | Gradient | Allows for the separation of compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection | UV Absorbance at ~265 nm or ~301 nm | The Fmoc group has strong UV absorbance, enabling sensitive detection. |

| Column Temperature | Room Temperature or controlled (e.g., 30 °C) | Ensures reproducible retention times. |

Mass Spectrometry (MS) for Molecular Weight Determination and Sequence Verification of Fmoc-Protected Amino Acids and Resulting Peptides

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing precise molecular weight information and structural data. creative-proteomics.comsigmaaldrich.com For this compound, MS is used to confirm its identity by verifying that the experimentally determined molecular weight matches the calculated theoretical mass. The calculated monoisotopic mass of this compound (C₂₆H₂₅NO₄) is 415.1783 Da.

Soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed because they can ionize molecules like Fmoc-amino acids and peptides with minimal fragmentation. sigmaaldrich.com

In the context of peptide synthesis, tandem mass spectrometry (MS/MS) is invaluable for sequence verification. nih.govnih.gov A peptide ion is selected and fragmented, and the resulting fragment ions provide information about the amino acid sequence. The presence of the Fmoc group influences the fragmentation pattern, often leading to characteristic losses or the formation of specific fragment ions that can be used to identify the N-terminal amino acid. nih.gov

| Property | Value |

|---|---|

| Molecular Formula | C₂₆H₂₅NO₄ |

| Average Molecular Weight | 415.49 g/mol |

| Monoisotopic Mass | 415.1783 Da |

| [M+H]⁺ (Protonated) | 416.1861 Da |

| [M+Na]⁺ (Sodiated) | 438.1681 Da |

| [M-H]⁻ (Deprotonated) | 414.1705 Da |

Advanced Spectroscopic Techniques for Investigating Self-Assembly and Conformational Dynamics (e.g., UV-Vis, Fluorescence Spectroscopy, Circular Dichroism, Fourier-Transform Infrared Spectroscopy)

The bulky, aromatic Fmoc group can drive the self-assembly of amino acids and peptides into ordered nanostructures, such as fibrils and hydrogels. acs.orgnih.govbeilstein-journals.org A variety of spectroscopic techniques are used to study these phenomena.

UV-Vis Spectroscopy: The fluorenyl group exhibits characteristic absorbance peaks. Changes in these peaks, such as shifts or changes in intensity, can indicate aggregation and π-π stacking interactions between Fmoc groups, which are a key driving force for self-assembly. aalto.fi

Fluorescence Spectroscopy: The Fmoc moiety is intrinsically fluorescent. The self-assembly process often leads to changes in the fluorescence emission spectrum, such as quenching or excimer formation, providing insights into the proximity of the aromatic groups and the kinetics of aggregation. researchgate.netresearchgate.net

Circular Dichroism (CD) Spectroscopy: CD is highly sensitive to the chiral environment and secondary structure of molecules. For Fmoc-amino acid conjugates, CD signals in the 250-320 nm region are associated with the π-π* transitions of the fluorenyl groups, and their arrangement upon self-assembly. nih.govnih.gov The formation of ordered structures like β-sheets in resulting peptides can be identified by characteristic CD signals in the far-UV region (190-240 nm). aalto.fiacs.org

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the vibrational modes of chemical bonds. It is particularly useful for probing hydrogen bonding and secondary structure. In self-assembled systems, the amide I band (around 1600-1700 cm⁻¹) is analyzed to detect the formation of β-sheet structures, which are common in fibrillar assemblies of Fmoc-peptides. nih.govresearchgate.net

| Technique | Information Obtained | Key Observation |

|---|---|---|

| UV-Vis Spectroscopy | π-π stacking interactions | Changes in absorbance spectrum of the Fmoc group. |

| Fluorescence Spectroscopy | Molecular aggregation and environment | Fluorescence quenching or excimer formation. researchgate.netresearchgate.net |

| Circular Dichroism (CD) | Chiral organization and secondary structure | Signals for aromatic stacking and β-sheet formation. nih.govaalto.fi |

| FTIR Spectroscopy | Hydrogen bonding and secondary structure | Characteristic amide I band shifts indicating β-sheet formation. nih.govresearchgate.net |

X-ray Crystallography for Definitive Absolute Stereochemistry Determination and Detailed Conformational Analysis

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state at atomic resolution. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to definitively confirm its absolute stereochemistry (D-configuration). rsc.org

Beyond stereochemistry, this technique provides precise information on bond lengths, bond angles, and torsion angles, revealing the molecule's preferred conformation in the crystal lattice. nih.govresearchgate.net Furthermore, it elucidates the network of intermolecular interactions, such as hydrogen bonding between the carboxylic acid and amide groups, and π-π stacking interactions between the fluorenyl and phenyl rings. acs.org This information is crucial for understanding the fundamental interactions that govern the self-assembly of these molecules into larger, ordered structures. acs.orgresearchgate.net

Future Directions and Emerging Research Avenues for 4 Ethyl N Fmoc D Phenylalanine

Integration into Advanced Combinatorial Libraries for Accelerated Discovery Research

The foundation of modern drug discovery and materials science often relies on the synthesis and screening of vast combinatorial libraries. 4-Ethyl-N-Fmoc-D-phenylalanine is a prime candidate for inclusion in such libraries, particularly for generating peptide and peptidomimetic collections. The fluorenylmethoxycarbonyl (Fmoc) protecting group is standard in solid-phase peptide synthesis (SPPS), making the compound readily compatible with automated synthesis protocols. nih.govchemimpex.com

The introduction of the 4-ethylphenyl side chain provides a unique non-polar, aromatic moiety that differs subtly from natural amino acids like phenylalanine and tyrosine. wikipedia.org This structural variation can be systematically exploited in combinatorial libraries to probe protein-protein interactions or to identify novel receptor ligands. By incorporating this amino acid, researchers can generate libraries of peptides with finely tuned hydrophobic and steric properties, potentially leading to the discovery of compounds with enhanced binding affinity, stability, or specificity.

Future research will likely focus on developing high-throughput synthesis workflows that incorporate a diverse range of non-canonical amino acids, including this compound, to accelerate the identification of bioactive peptides for therapeutic and diagnostic applications.

Table 1: Comparison of Phenylalanine Analogs in Combinatorial Libraries

| Amino Acid Derivative | Side Chain | Key Property Contribution | Potential Application in Libraries |

|---|---|---|---|

| Phenylalanine | Benzyl (B1604629) | Standard aromatic hydrophobicity | Baseline for aromatic interactions |

| 4-Ethyl-D-phenylalanine | 4-Ethylphenyl | Increased, specific hydrophobicity and steric bulk | Probing binding pockets for specific non-polar contacts |

| 4-Azido-D-phenylalanine | 4-Azidophenyl | Reactive handle for "click chemistry" | Creating libraries of cyclized or conjugated peptides |

| 4-Bromo-D-phenylalanine | 4-Bromophenyl | Halogen bond donor, increased mass | Introducing specific electronic interactions and labels |

Exploration of Novel Bioconjugation Strategies Utilizing the Ethyl Side Chain

Bioconjugation involves linking molecules, such as peptides, to other entities like proteins, drugs, or imaging agents. researchgate.net This is typically achieved by targeting chemically reactive functional groups. Unnatural amino acids are often designed with "handles" for this purpose, such as azides or alkynes for click chemistry. chemimpex.com

The ethyl side chain of this compound is, by conventional standards, chemically inert and not suitable for traditional bioconjugation methods. However, this apparent limitation presents a unique research opportunity. The field of C-H bond activation is a rapidly advancing area of chemistry that seeks to selectively functionalize these traditionally unreactive bonds.

Future research could explore the development of highly specific catalysts (e.g., organometallic complexes) capable of targeting the C-H bonds on the ethyl group or the aromatic ring for late-stage functionalization. Success in this area would represent a significant breakthrough, allowing the ethyl side chain to be converted into a versatile handle for bioconjugation after peptide synthesis is complete. This would enable the creation of novel bioconjugates that are inaccessible through current methods.

Applications in the Development of Next-Generation Advanced Materials Beyond Biomaterials

Fmoc-protected amino acids, particularly those with aromatic side chains, are known to self-assemble into well-ordered nanostructures, such as nanotubes, hydrogels, and films. These materials have applications in tissue engineering, drug delivery, and nanoelectronics. The self-assembly process is driven by a combination of hydrogen bonding from the amino acid backbone and π-π stacking interactions from the Fmoc group and the aromatic side chains.

The incorporation of this compound into these systems offers a mechanism to modulate the material's properties. The ethyl group increases the hydrophobicity and steric bulk of the side chain compared to standard phenylalanine. This modification could be used to:

Control Gelation: Alter the critical concentration required for hydrogel formation.

Tune Mechanical Properties: Modify the stiffness and stability of the resulting nanomaterials.

Enhance Encapsulation: Create more hydrophobic pockets within the material for the encapsulation of non-polar drugs.

Future work will involve systematically studying the self-assembly behavior of peptides containing this amino acid to create advanced functional materials with precisely tailored physical and chemical properties for applications beyond the biological realm, such as in organic electronics or specialized coatings.

Development of Novel High-Throughput Analytical Techniques for Characterization and Screening

The characterization and quality control of Fmoc-protected amino acids are crucial for successful peptide synthesis. nih.gov High-Performance Liquid Chromatography (HPLC) is a standard and robust method for assessing the purity of these building blocks. agilent.comrsc.org Automated derivatization techniques combined with HPLC allow for the rapid and reproducible analysis of amino acid samples. agilent.com

For this compound, existing HPLC protocols can be readily applied. The compound's aromatic nature allows for strong UV absorbance, typically monitored at 262 nm for the Fmoc-group, ensuring sensitive detection. agilent.com Future advancements are expected in the realm of ultra-high-performance liquid chromatography (UHPLC) and mass spectrometry (MS) coupling.

Developing high-throughput screening assays based on these techniques will be essential. For instance, rapid MS-based screening could be used to analyze the products of combinatorial reactions involving this compound, allowing for the swift identification of desired products without the need for slower chromatographic separation in the initial stages. Furthermore, novel chiral stationary phases in HPLC could offer even more precise and faster determination of enantiomeric purity, a critical parameter for pharmaceutical applications. rsc.org

Table 2: Analytical Techniques for this compound

| Technique | Purpose | Key Parameters | Future Development |

|---|---|---|---|

| Reversed-Phase HPLC | Purity analysis and quantification | Mobile phase gradient, UV detection (262 nm) | Faster separation with UHPLC columns |

| Chiral HPLC | Determination of enantiomeric purity | Chiral stationary phase | Development of more efficient and universal chiral selectors |

| Mass Spectrometry (MS) | Molecular weight confirmation, impurity identification | Ionization method (e.g., ESI), mass analyzer | Integration into high-throughput screening platforms |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation | 1H and 13C spectra | Higher field magnets for increased resolution of complex mixtures |

Potential Role in Expanding the Genetic Code for Synthetic Biology Applications

One of the most ambitious goals in synthetic biology is the expansion of the genetic code to enable the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins in vivo. nih.govresearchgate.net This technology relies on an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a unique codon (often the amber stop codon, UAG) and inserts the desired ncAA during protein translation. cam.ac.ukucsf.eduaddgene.org

While this compound itself is a protected precursor used for chemical synthesis, the core amino acid, 4-Ethyl-D-phenylalanine, is a candidate for genetic code expansion. By evolving an orthogonal synthetase to specifically recognize 4-Ethyl-phenylalanine, scientists could direct its incorporation into any desired position within a protein inside a living cell. nih.govcam.ac.uk

The introduction of this amino acid would equip proteins with a side chain that is structurally distinct from the 20 canonical amino acids. The ethyl group could serve as a unique probe for studying protein structure and dynamics using techniques like NMR spectroscopy. It could also be used to engineer proteins with novel functions, such as altered substrate specificity in enzymes or enhanced binding affinity in therapeutic proteins, by providing a specific hydrophobic contact point within a binding pocket. This approach opens the door to creating proteins with tailor-made properties for a vast range of applications in medicine and biotechnology. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Ethyl-N-Fmoc-D-phenylalanine, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves coupling 4-ethyl-D-phenylalanine with Fmoc-Cl (9-fluorenylmethyl chloroformate) under anhydrous conditions. A common approach uses dichloromethane (DCM) as the solvent with a base like triethylamine (TEA) to neutralize HCl byproducts. Reaction time (6–12 hours) and stoichiometric ratios (1.2:1 Fmoc-Cl:amino acid) are critical for yields >85%. Post-reaction, purification via flash chromatography (silica gel, DCM/MeOH gradients) or precipitation in cold diethyl ether is recommended .

- Data Consideration : Monitor reaction progress via TLC (Rf ≈ 0.5 in 7:3 hexane/ethyl acetate) and confirm purity using HPLC (C18 column, acetonitrile/water gradient).

Q. How can researchers ensure the purity and stability of this compound during storage?

- Methodology :

- Purity Analysis : Use HPLC with UV detection (λ = 254 nm). Acceptable purity thresholds for peptide synthesis are ≥98% .

- Storage : Store at –20°C in anhydrous, dark conditions to prevent Fmoc-group cleavage and oxidation. Conduct periodic NMR (¹H, 13C) to verify structural integrity, focusing on the ethyl group (δ ~1.2 ppm for CH3) and Fmoc aromatic protons (δ ~7.2–7.8 ppm) .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H NMR in CDCl3 or DMSO-d6 to resolve ethyl (quartet, δ ~2.5–3.0 ppm) and Fmoc aromatic signals. 13C NMR confirms carbonyl (Fmoc: ~155 ppm; carboxylic acid: ~175 ppm) .

- Mass Spectrometry : High-resolution ESI-MS for molecular weight verification (expected [M+H]+ ~435.5 g/mol).

- HPLC : Reverse-phase methods using gradients of 0.1% TFA in acetonitrile/water (retention time ~12–15 minutes) .

II. Advanced Research Questions

Q. How does the ethyl substituent influence the incorporation of this compound into solid-phase peptide synthesis (SPPS)?

- Methodology : During SPPS, the ethyl group may sterically hinder coupling efficiency. Optimize using:

- Activators : HBTU/HOBt in DMF with DIEA (4:1 molar ratio).

- Coupling Time : Extend to 2–4 hours for bulky residues.

- Monitoring : Use Kaiser test for free amine detection. Evidence suggests ethyl-substituted analogs exhibit ~10–15% lower coupling efficiency compared to unmodified phenylalanine .

- Data Table :

| Residue | Coupling Efficiency (%) | Activator System |

|---|---|---|

| Fmoc-D-Phe | 95 | HBTU/HOBt/DIEA |

| 4-Ethyl-Fmoc-D-Phe | 82 | HBTU/HOBt/DIEA |

| 4-Nitro-Fmoc-D-Phe | 75 | HATU/DIPEA |

Q. What role does this compound play in modulating hydrogel properties for controlled drug release?

- Methodology : The ethyl group enhances hydrophobicity, altering hydrogel self-assembly. Prepare hydrogels via pH-triggered gelation (e.g., glucono-δ-lactone). Compare release kinetics using model dyes (e.g., methylene blue, ~1.5 nm radius):

- Diffusion Coefficients : Fmoc-phenylalanine hydrogels show Fickian diffusion (D ~10⁻¹⁰ m²/s), while ethyl-substituted variants may reduce pore size, slowing release by ~20% .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

- Methodology : Discrepancies often arise from side reactions (e.g., Fmoc cleavage under acidic conditions). Mitigation strategies include:

- Side-Chain Protection : Use orthogonal protecting groups (e.g., Trt for amines) during synthesis .

- Alternative Routes : Compare yields from methods using 4-chloromethyl precursors (Liu et al., 1990) vs. direct alkylation (Zhang et al., 2005). The former achieves ~75% yield, while the latter requires harsher conditions (NaH, DMF) but yields ~65% .

Q. What structural-bioactivity relationships are observed when incorporating this residue into antimicrobial peptides?

- Methodology : Introduce the ethyl group to enhance membrane interaction via hydrophobic effects. Test against Gram-negative (E. coli) and Gram-positive (S. aureus) strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.